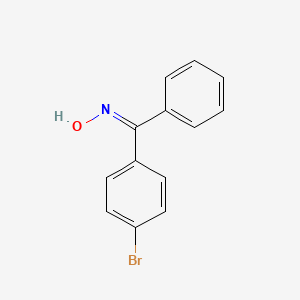
(4-bromophenyl)(phenyl)methanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of bromophenol with benzoyl chloride, leading to the formation of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound similar in structure to "(4-bromophenyl)(phenyl)methanone oxime." The synthesis process typically employs X-ray crystal structure determination to confirm the formation of the compound, indicating the meticulous steps involved in creating such complex molecules Kuang Xin-mou, 2009.
Molecular Structure Analysis
The molecular structure of these compounds can be confirmed through crystallographic studies. For instance, compounds with similar bromophenyl and phenyl groups have been characterized to possess a monoclinic crystal system with specific cell data, providing insights into their geometric configuration and spatial arrangement. This information is crucial for understanding the compound's interaction with other molecules and its potential applications Kuang Xin-mou, 2009.
Chemical Reactions and Properties
The chemical behavior of "(4-bromophenyl)(phenyl)methanone oxime" and its derivatives can be elucidated through their reactions, such as bromination and demethylation, leading to the formation of various bromophenols with significant antioxidant properties. These reactions underline the compound's reactivity and potential utility in synthesizing biologically active molecules Yasin Çetinkaya et al., 2012.
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, are determined through X-ray diffraction and spectroscopic methods, providing essential data for material science applications. These properties are pivotal in determining the compound's suitability for specific applications, including its role as intermediates in organic synthesis Kuang Xin-mou, 2009.
Chemical Properties Analysis
The chemical properties of "(4-bromophenyl)(phenyl)methanone oxime" derivatives, including reactivity, stability, and interaction with other chemical entities, are key to their application in synthetic chemistry. Studies involving molecular docking and Hirshfeld surface analysis contribute to understanding the compound's binding affinities and intermolecular interactions, which are crucial for designing molecules with desired biological or chemical properties C. S. Karthik et al., 2021.
科学的研究の応用
Synthesis and Antioxidant Properties
A study by Çetinkaya et al. (2012) involved the synthesis of derivatives with bromine from (3,4‐dimethoxyphenyl)(2,3,4‐trimethoxyphenyl)methanone. These compounds were evaluated for their in vitro antioxidant activities, demonstrating effective antioxidant power. The phenol with two phenolic rings and five phenolic hydroxyl groups was identified as the most potent antioxidant and radical scavenger, highlighting the potential of these molecules for antioxidant applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Antiviral Activities
Research by Sharma et al. (2009) synthesized analogues including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone and evaluated their antimicrobial and antiviral potential. While none showed effectiveness against the tested bacterial strains, some demonstrated activity against fungi, Aspergillus niger and Candida albicans, suggesting a basis for developing antifungal agents (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
Antitubercular Activity
A notable study by Sriram et al. (2006) evaluated the in vitro and in vivo activity of synthesized thiosemicarbazones against Mycobacterium tuberculosis. Among these, a compound was discovered to be highly active, showcasing significant potential as an antitubercular agent (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).
Herbicidal Activity
Fu et al. (2019) designed and synthesized aryl-naphthyl methanone derivatives, targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicide development. Some compounds exhibited preferable herbicidal activity, indicating their potential as lead structures for novel herbicides (Fu, Wang, Wang, Kang, Gao, Zhao, & Ye, 2019).
特性
IUPAC Name |
(NZ)-N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYOCAGRKMNDPB-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)


![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)